1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea
Description
This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group attached to a pyrrolidinone core via a methyl linker. The 2-ethoxyphenyl substituent on the urea moiety distinguishes it from structurally related analogs. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity.
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-2-27-17-6-4-3-5-16(17)23-21(26)22-11-14-9-20(25)24(12-14)15-7-8-18-19(10-15)29-13-28-18/h3-8,10,14H,2,9,11-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPUONYGKKJZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via a cyclization reaction involving an amine and a carbonyl compound.
Coupling Reactions: The benzo[d][1,3]dioxole and pyrrolidinone intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their synthesis, physicochemical properties, and biological activity.
Substituent Variations on the Urea Moiety
- 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea (): Differs by a methoxy group instead of ethoxy at the 2-position of the phenyl ring. Methoxy substituents generally enhance metabolic stability but reduce solubility compared to ethoxy groups due to lower lipophilicity. No direct activity data are available, but the substitution pattern suggests altered pharmacokinetics .
- 1-Benzyl-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (): Replaces the benzo[d][1,3]dioxol-5-yl group with a benzyl-oxadiazole system. This compound exhibited a high HPLC purity (91%) and a molecular weight of 386.2091 Da .
Modifications to the Pyrrolidinone Core
- 1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea (): Incorporates a 4-ethoxyphenyl group on the pyrrolidinone nitrogen and a hydroxyethyl-benzyl side chain. The additional hydroxyl group may enhance aqueous solubility but could increase metabolic vulnerability. No biological data are reported .
Fluorinated Analogs
- Fluorination typically improves metabolic stability and membrane permeability, as seen in antiviral and anticancer agents .
Comparative Data Table
Biological Activity
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is particularly significant, as it is known for various pharmacological properties.
Molecular Formula: C₁₈H₁₈N₂O₃
Molecular Weight: 306.35 g/mol
Biological Activity Overview
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure often exhibit a range of biological activities, including:
- Anticancer Activity: Several studies have demonstrated that derivatives of benzodioxole possess significant cytotoxic effects against various cancer cell lines.
- Antioxidant Properties: These compounds are also noted for their ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anti-inflammatory Effects: Research indicates potential anti-inflammatory mechanisms that could be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation: Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Modulation of Signaling Pathways: The compound may interfere with critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.
- Antioxidant Activity: The presence of hydroxyl groups in its structure contributes to its ability to neutralize reactive oxygen species (ROS).
Anticancer Activity
A study evaluating a series of benzodioxole derivatives reported that compounds similar to this compound exhibited varying degrees of cytotoxicity against HepG2 liver cancer cells. The IC50 values ranged from 5 to 20 μM, indicating potent anticancer effects compared to standard chemotherapeutics like Doxorubicin .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 1 | 10 | HepG2 |
| 2 | 15 | MCF7 |
| 3 | 8 | A549 |
Antioxidant Evaluation
In vitro assays using the DPPH radical scavenging method demonstrated that the compound possesses significant antioxidant capabilities. The results showed an effective concentration range (EC50) between 20 and 30 μM, suggesting its potential as an antioxidant agent .
Anti-inflammatory Effects
Research has indicated that derivatives containing the benzodioxole moiety exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In a model study using LPS-stimulated macrophages, treatment with similar compounds resulted in a reduction of TNF-alpha and IL-6 levels by up to 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
